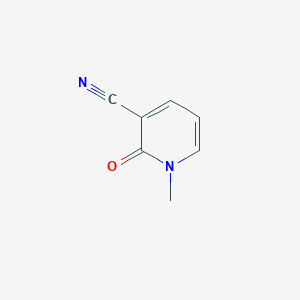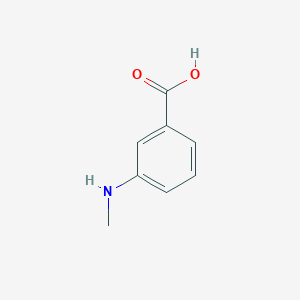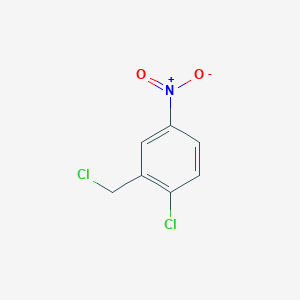
1-甲基-2-氧代-1,2-二氢吡啶-3-腈
描述
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridones It is characterized by a pyridine ring with a nitrile group at the third position, a methyl group at the first position, and a keto group at the second position
科学研究应用
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-cyanopyridine with methylamine under specific conditions to introduce the methyl group at the first position. Another method includes the cyclization of appropriate precursors in the presence of catalysts to form the pyridine ring with the desired substituents.
Industrial Production Methods: Industrial production of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反应分析
Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted pyridone derivatives.
作用机制
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
相似化合物的比较
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Contains an ethyl group and a hydroxy group, leading to different chemical properties and reactivity.
4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Features a methoxy group and a carboxylate group, which influence its chemical behavior.
The uniqueness of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-methyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNXJXOLWUDCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233402 | |
| Record name | 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-88-4 | |
| Record name | 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research on ricinine's antifungal activity?
A1: This research presents a simple and efficient method for isolating ricinine from Ricinus communis (castor bean plant) leaves []. The study demonstrates ricinine's broad-spectrum antifungal activity against various plant and human pathogenic fungi, highlighting its potential as a natural antifungal agent []. Notably, the study reports significant activity against Aspergillus flavus, a common plant pathogen and producer of aflatoxins, which pose serious health risks []. This finding paves the way for exploring ricinine's potential in agricultural applications to enhance crop protection and food safety.
Q2: What is the Minimum Inhibitory Concentration (MIC) of ricinine against various fungi, and what does it signify?
A2: The research determined the MIC of ricinine for several fungi:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1362427.png)





![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)
![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)



![3-Bromothieno[2,3-b]pyridine](/img/structure/B1362443.png)

